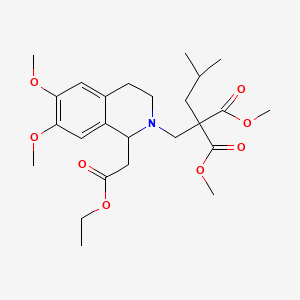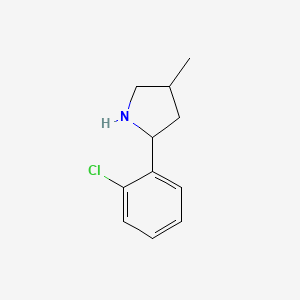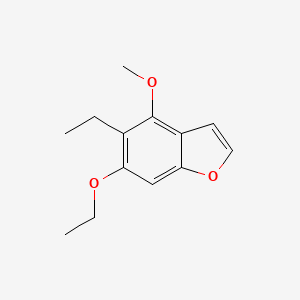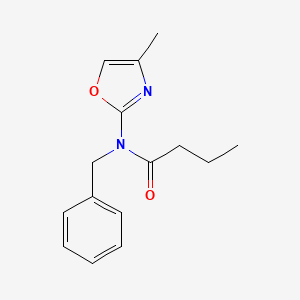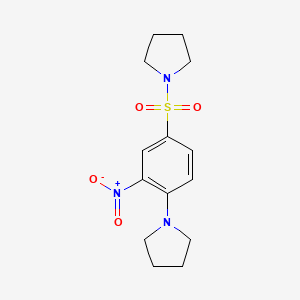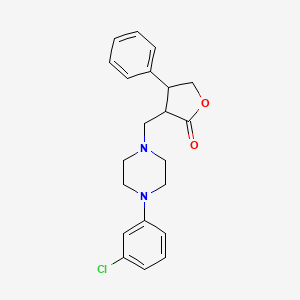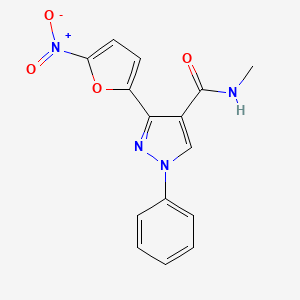
N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound with the following structural formula:
Structure: C14H10N4O4
This compound belongs to the class of pyrazole derivatives and contains a nitrofuran moiety. Its synthesis involves the introduction of a methyl group at the nitrogen atom of the pyrazole ring, along with a carboxamide group. The presence of the phenyl ring further enhances its structural complexity.
Preparation Methods
Synthetic Routes::
Nitration of 5-Nitrofuran-2-carboxylic acid: The starting material, 5-nitrofuran-2-carboxylic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces the nitro group at the 2-position of the furan ring.
Methylation of Nitrofuran Intermediate: The resulting nitrofuran intermediate is then methylated using methyl iodide or dimethyl sulfate. This step introduces the N-methyl group.
Amidation Reaction: The final step involves amidation of the N-methyl-5-nitrofuran derivative with an appropriate amine (e.g., aniline) to form N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide.
Industrial Production:: Industrial-scale production typically involves batch or continuous processes, with optimization for yield, purity, and safety.
Chemical Reactions Analysis
Reactions::
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration, or Friedel-Crafts acylation).
Oxidation: Oxidation of the compound may lead to the formation of various functional groups.
Reduction: Tin(II) chloride, ethanol, reflux.
Substitution: Chlorine or bromine, Lewis acids (e.g., AlCl₃), and anhydrous conditions.
Oxidation: Mild oxidants like chromic acid or potassium permanganate.
Major Products:: The major products depend on the specific reactions performed. Reduction yields the corresponding amino compound, while substitution reactions lead to various substituted derivatives.
Scientific Research Applications
N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide finds applications in:
Medicinal Chemistry: It may exhibit biological activity due to its unique structure, making it a potential lead compound for drug development.
Pesticide Research: The nitrofuran moiety suggests potential pesticidal properties.
Photodynamic Therapy: Its photochemical properties could be explored for photodynamic therapy in cancer treatment.
Mechanism of Action
The exact mechanism of action remains an area of research. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its structural features.
Comparison with Similar Compounds
While there are no direct analogs, N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its combination of furan, pyrazole, and phenyl moieties.
Properties
CAS No. |
61621-03-2 |
|---|---|
Molecular Formula |
C15H12N4O4 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
N-methyl-3-(5-nitrofuran-2-yl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H12N4O4/c1-16-15(20)11-9-18(10-5-3-2-4-6-10)17-14(11)12-7-8-13(23-12)19(21)22/h2-9H,1H3,(H,16,20) |
InChI Key |
ICBRSNXJRWPLMU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN(N=C1C2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


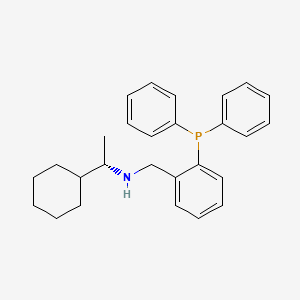
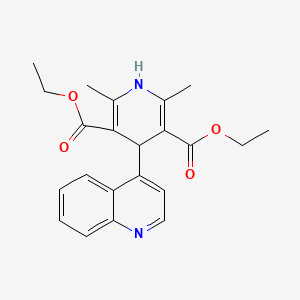
![(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12891535.png)
![[Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile](/img/structure/B12891553.png)
![2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole](/img/structure/B12891554.png)
![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)
![2-(Aminomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12891570.png)

